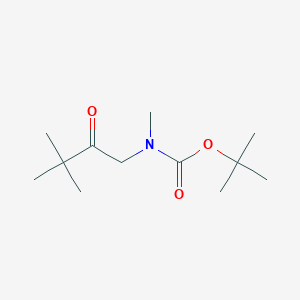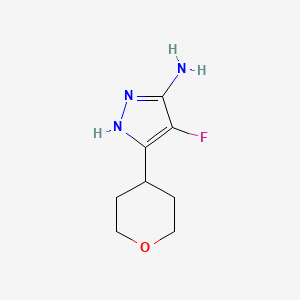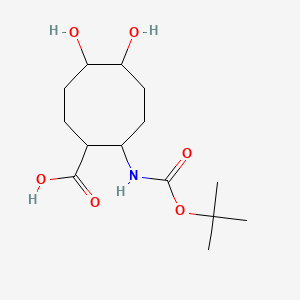![molecular formula C14H25NO3 B13495758 tert-butyl N-[(4-acetylcyclohexyl)methyl]carbamate](/img/structure/B13495758.png)
tert-butyl N-[(4-acetylcyclohexyl)methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[(4-acetylcyclohexyl)methyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is characterized by the presence of a tert-butyl group, a carbamate group, and a cyclohexyl ring with an acetyl substituent.
Méthodes De Préparation
The synthesis of tert-butyl N-[(4-acetylcyclohexyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative. One common method is the reaction of tert-butyl carbamate with 4-acetylcyclohexylmethyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Applications De Recherche Scientifique
tert-Butyl N-[(4-acetylcyclohexyl)methyl]carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of tert-butyl N-[(4-acetylcyclohexyl)methyl]carbamate involves its ability to act as a protecting group for amines. The carbamate group is stable under a variety of conditions, but can be selectively removed using strong acids or heat . This allows for the temporary protection of amine groups during multi-step synthetic processes, preventing unwanted side reactions.
Comparaison Avec Des Composés Similaires
Similar compounds to tert-butyl N-[(4-acetylcyclohexyl)methyl]carbamate include:
tert-Butyl carbamate: A simpler carbamate used for similar protecting group purposes.
tert-Butyl N-(4-hydroxycyclohexyl)carbamate: Another carbamate with a hydroxyl group instead of an acetyl group.
tert-Butyl ((4-oxocyclohexyl)methyl)carbamate: A related compound with a ketone group on the cyclohexyl ring.
The uniqueness of this compound lies in its specific structure, which combines the stability of the tert-butyl carbamate group with the reactivity of the acetyl-substituted cyclohexyl ring.
Propriétés
Formule moléculaire |
C14H25NO3 |
|---|---|
Poids moléculaire |
255.35 g/mol |
Nom IUPAC |
tert-butyl N-[(4-acetylcyclohexyl)methyl]carbamate |
InChI |
InChI=1S/C14H25NO3/c1-10(16)12-7-5-11(6-8-12)9-15-13(17)18-14(2,3)4/h11-12H,5-9H2,1-4H3,(H,15,17) |
Clé InChI |
TXXJXFRQFNPNCX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1CCC(CC1)CNC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


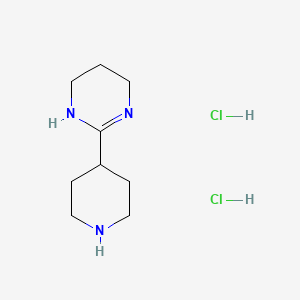
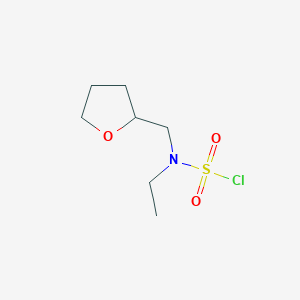
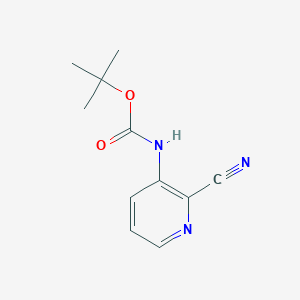
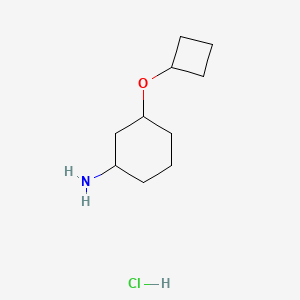
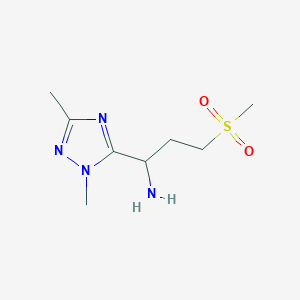
![2-(3,4-dimethoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13495702.png)
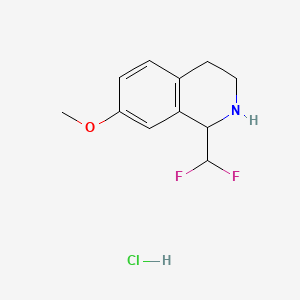
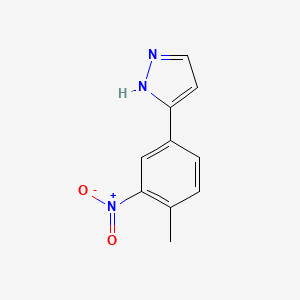
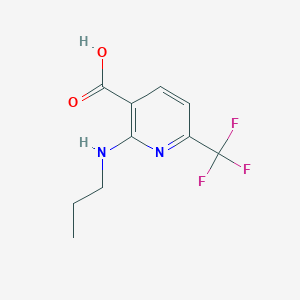
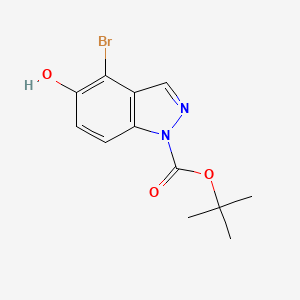
![2-{[5-(2,3-dimethyl-1H-indol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B13495725.png)
